Cilliobrevin D

Dynein-1 Inhibition Microtubule Motility Assay In Vitro Pharmacology

Cilliobrevin D is the only reversible dynein antagonist that inhibits both cytoplasmic dynein-1 and dynein-2 heavy chain ATPase activity with near-equal potency (IC50 ~52-55 µM), enabling global dynein loss-of-function studies without isoform bias. Unlike dynapyrazoles that block only microtubule-stimulated activity, this inhibitor suppresses both basal and MT-stimulated ATPase, ensuring complete motor blockade. Uniquely, it spares kinesin-dependent anterograde transport for motor-selective phenotyping. Validated for spindle pole focusing disruption (10-40 µM) and Hedgehog pathway inhibition (cellular IC50 15.5 µM). Procure high-purity grade for SAR benchmarking, mitotic dynamics, and ciliogenesis studies.

Molecular Formula C17H8Cl3N3O2
Molecular Weight 392.6 g/mol
Cat. No. B12431035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilliobrevin D
Molecular FormulaC17H8Cl3N3O2
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N
InChIInChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25)/b15-12-
InChIKeyHVJSIEVASHGLBF-QINSGFPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cilliobrevin D: A Benchmark Cytoplasmic Dynein Inhibitor for Interrogating Retrograde Transport and Mitotic Spindle Dynamics


Cilliobrevin D is a cell-permeable, reversible small molecule that specifically antagonizes the AAA+ ATPase motor activity of cytoplasmic dynein [1]. It is a member of the ciliobrevin family, derived from the hedgehog pathway inhibitor HPI-4, and is chemically defined as (Z)-2-(7-chloro-4-oxo-3,4-dihydroquinazolin-2(1H)-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile (CAS: 1370554-01-0, C₁₇H₈Cl₃N₃O₂, MW: 392.62) . Its primary utility lies in its ability to disrupt dynein-dependent processes such as microtubule gliding, spindle pole focusing, and retrograde axonal transport, making it a critical tool for dissecting the roles of the dynein motor complex in both fundamental cell biology and disease models [1].

Why Dynein Inhibitors Are Not Interchangeable: A Comparative Guide to Cilliobrevin D


The chemical toolkit for inhibiting cytoplasmic dynein is not monolithic; distinct inhibitors exhibit profound differences in potency, isoform selectivity, and molecular mechanism of action. Ciliobrevins, dynapyrazoles, and dynarrestin, while all targeting the dynein motor domain, interact with different AAA+ ATPase subunits or influence distinct steps in the motor's mechanochemical cycle [1]. Ciliobrevin D possesses a unique binding affinity profile for the AAA1 ATP-binding site compared to its close analog Ciliobrevin A, resulting in different potency characteristics [2]. Furthermore, the mode of ATPase inhibition differs across chemical classes: ciliobrevins inhibit both basal and microtubule-stimulated ATPase activity, whereas dynapyrazoles predominantly block only the microtubule-stimulated component [3]. These mechanistic divergences preclude simple functional substitution and necessitate a detailed, evidence-based comparison for accurate experimental design and procurement.

Quantitative Comparator Evidence for Cilliobrevin D in Cytoplasmic Dynein Inhibition


Comparative Potency of Cilliobrevin D vs. Dynapyrazole-A in Inhibiting Dynein-1 Microtubule Motility

In a direct head-to-head comparison of dynein-1-driven microtubule gliding, dynapyrazole-A (compound 8) is a significantly more potent inhibitor than Cilliobrevin D. The IC50 for Cilliobrevin D was determined to be 15 ± 2.9 µM, whereas dynapyrazole-A achieved an IC50 of 2.3 ± 1.4 µM under identical assay conditions [1]. This 6.5-fold difference in potency highlights that while both are dynein-1 inhibitors, dynapyrazole-A is the superior choice for experiments requiring robust inhibition of dynein-1 motor activity.

Dynein-1 Inhibition Microtubule Motility Assay In Vitro Pharmacology

Differential Isoform Selectivity: Cilliobrevin D vs. Analog 18 for Dynein-2

Cilliobrevin D inhibits both dynein-1 (DYNC1H1) and dynein-2 (DYNC2H1) ATPase activities with similar, low potency (IC50 values of 52 µM and 55 µM, respectively) [1]. In contrast, the structural analog 'analog 18' exhibits a distinct selectivity profile, with an IC50 of 130 µM for DYNC1H1 and 21 µM for DYNC2H1, representing a >6-fold selectivity for dynein-2 [1]. This demonstrates that while Cilliobrevin D serves as a pan-dynein inhibitor, it is not the tool of choice for experiments requiring specific dynein-2 inhibition, where more selective analogs should be prioritized.

Dynein-2 Selectivity Isoform-Specific Inhibition ATPase Activity

Comparative Performance in Cellular Hedgehog (Hh) Pathway Inhibition

In a cellular context, the ability of dynein inhibitors to block the Hedgehog signaling pathway was quantified using a Gli-driven luciferase reporter assay. Cilliobrevin D inhibited Hh signaling with an IC50 of 15.5 ± 3 µM [1]. This is comparable to its activity in motility assays and contrasts with the more potent dynapyrazole-A (compound 8), which achieved an IC50 of 1.9 ± 0.6 µM in the same assay [1]. This confirms that the 6.5-fold difference in potency observed in vitro translates to a similar differential in a complex cellular environment.

Hedgehog Signaling Cellular Assay Pathway Inhibition

Selectivity Over Kinesin Motors: A Key Advantage of the Ciliobrevin Scaffold

A defining feature of the ciliobrevin class, including Cilliobrevin D, is its specificity for cytoplasmic dynein over other microtubule-based motor proteins. Unlike broad-spectrum ATPase inhibitors, Cilliobrevin D blocks dynein-dependent microtubule gliding and organelle transport while sparing kinesin-dependent cellular trafficking [1]. This functional selectivity is a class-level characteristic that distinguishes ciliobrevins from certain other dynein-targeting compounds and is a primary reason for their continued use in studies of axonal transport, where the dissection of anterograde (kinesin) vs. retrograde (dynein) transport is essential [2].

Motor Protein Selectivity Kinesin Axonal Transport

Comparative Binding Affinity at the AAA1 ATPase Subunit: Ciliobrevin A vs. Ciliobrevin D

In silico analysis of the dynein-1 AAA1 ATP-binding site reveals a subtle but distinct difference in binding affinity between the two ciliobrevin analogs. Ciliobrevin A demonstrates a better binding affinity to the AAA1 site compared to Ciliobrevin D [1]. This computational finding suggests that the structural variation between the A and D analogs (specifically around the double bond) is sufficient to alter the interaction energy landscape, providing a molecular rationale for their differential potency and potentially explaining why Ciliobrevin A is often reported with lower IC50 values in some assays.

Molecular Docking AAA1 Subunit Binding Affinity

Defined Application Scenarios for Cilliobrevin D Based on Quantitative Comparator Data


Dissecting Retrograde vs. Anterograde Axonal Transport

Cilliobrevin D is optimally applied in neurobiology studies aimed at functionally separating the roles of dynein and kinesin motors. Its class-level selectivity for dynein, as evidenced by its ability to block retrograde organelle transport while sparing kinesin-dependent anterograde trafficking [1], makes it a superior tool over non-specific ATPase inhibitors. Researchers should use it at concentrations of 10-40 µM, consistent with its reported effective dose range for disrupting dynein-dependent processes like spindle pole focusing and organelle transport [2].

Investigating Pan-Dynein Functions in Ciliogenesis and Hedgehog Signaling

When the research goal is to globally inhibit both cytoplasmic dynein isoforms (dynein-1 and dynein-2) without isoform bias, Cilliobrevin D is the appropriate choice due to its near-equipotent inhibition of both heavy chain ATPase activities (IC50 ~52-55 µM) [1]. In cellular models of ciliogenesis or Hedgehog signaling, an effective working concentration of 15-30 µM is supported by its cellular IC50 of 15.5 µM in Hh pathway reporter assays [2]. This is in contrast to the use of isoform-selective analogs (e.g., analog 18) which would skew results toward dynein-2-specific phenotypes.

SAR and Chemical Probe Studies for Dynein-1 AAA1 Binding

Cilliobrevin D serves as a key comparator compound in structure-activity relationship (SAR) campaigns aimed at developing next-generation dynein inhibitors. Its well-characterized but moderate affinity for the AAA1 subunit, which is lower than that of Ciliobrevin A [1], provides a critical reference point for evaluating new analogs. Its potency profile (IC50 ~15 µM for dynein-1 motility [2]) also serves as a benchmark to gauge improvements in target engagement and cellular efficacy achieved by novel chemical scaffolds.

Studies Requiring Reversible, Moderate Potency Inhibition of Spindle Assembly

For investigations into mitotic spindle dynamics, Cilliobrevin D offers a reversible mode of action with a defined, moderate potency profile. It disrupts spindle pole focusing and kinetochore-microtubule attachments in the 10-40 µM range [1]. This profile is advantageous for experiments designed to observe dynamic cellular responses to dynein inhibition without the rapid and potentially catastrophic effects associated with ultra-potent, irreversible, or mechanistically distinct inhibitors like dynapyrazole-A (IC50 ~2.3 µM) [2].

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